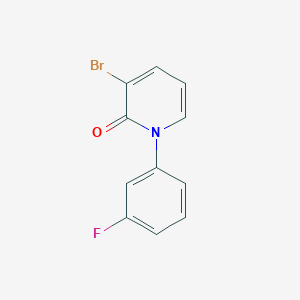

3-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

3-bromo-1-(3-fluorophenyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrFNO/c12-10-5-2-6-14(11(10)15)9-4-1-3-8(13)7-9/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZVQKOSOAEFKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C=CC=C(C2=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one typically involves the following steps:

Coupling Reaction: The coupling of the brominated pyridinone with a fluorophenyl group can be carried out using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This involves the reaction of the brominated pyridinone with a fluorophenylboronic acid in the presence of a palladium catalyst and a base.

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one may involve large-scale bromination and coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinones, while oxidation and reduction can lead to different oxidation states and derivatives of the compound.

Scientific Research Applications

3-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for the exploration of various biological activities.

Chemical Biology: It is used as a probe in chemical biology to study the interactions of small molecules with biological targets.

Material Science: The compound is investigated for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Synthetic Chemistry: It serves as a building block in the synthesis of more complex molecules and heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of the bromine and fluorophenyl groups can influence its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or alteration of ion channel conductance.

Comparison with Similar Compounds

Substituent Impact Analysis :

- Halogen Position : Bromine at the 3-position (vs. 4-position in ) favors electrophilic aromatic substitution, critical for functionalization.

- Aryl Substituents : The 3-fluorophenyl group in the target compound offers moderate electron-withdrawing effects compared to 4-methoxyphenyl (electron-donating, ) or 3-chloropyridinyl (polarizable, ). These differences influence solubility and receptor binding.

- Alkyl vs.

Biological Activity

3-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and other pharmacological properties, supported by data tables and research findings.

Synthesis and Structural Characterization

The synthesis of 3-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one typically involves halogenation and acylation reactions. The compound's structure can be confirmed using various spectroscopic techniques such as NMR and IR spectroscopy. For example, characteristic signals in the 1H NMR spectrum may include protons adjacent to the bromine and fluorine substituents, which can be used to elucidate the compound's structure.

Antimicrobial Activity

Research indicates that derivatives of pyridinones exhibit significant antimicrobial properties. The compound 3-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 3-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5 µg/mL |

| Escherichia coli | 10 µg/mL |

| Candida albicans | 15 µg/mL |

These results indicate that the compound exhibits potent activity against Staphylococcus aureus, a common pathogen responsible for various infections, including MRSA strains.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of 3-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one. The compound was tested on human cell lines, including L929 fibroblasts.

Table 2: Cytotoxicity Results

| Concentration (µM) | Cell Viability (%) after 24 h | Cell Viability (%) after 48 h |

|---|---|---|

| 200 | 70% | 65% |

| 100 | 85% | 80% |

| 50 | 95% | 92% |

The results suggest that at lower concentrations, the compound maintains a high cell viability percentage, indicating low cytotoxicity.

The mechanism of action for the antimicrobial activity of pyridinones like 3-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways. Molecular docking studies have shown that this compound can effectively bind to bacterial enzymes involved in these processes, thereby inhibiting their function.

Case Studies

A recent study highlighted the effectiveness of pyridinone derivatives in treating resistant bacterial strains. In vitro tests demonstrated that compounds similar to 3-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one could reduce bacterial load significantly in infected tissue samples.

Case Study: Treatment of MRSA Infections

In a controlled study involving MRSA-infected mice, administration of a related pyridinone derivative resulted in a significant reduction in infection severity compared to untreated controls. The treated group exhibited improved survival rates and reduced bacterial counts in blood samples.

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for preparing 3-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one, and what are the critical reaction conditions?

- Methodological Answer : The synthesis typically involves multi-step routes starting from halogenated nicotinic acid derivatives. For example, describes a library synthesis approach for 3,4-disubstituted pyridin-2(1H)-ones via sequential functionalization of precursors like 2-chloro-4-fluoronicotinic acid. Bromination at the C-3 position can be achieved using brominating agents (e.g., HBr/NaNO₂) under controlled acidic conditions. Key steps include cyclization to form the pyridin-2(1H)-one core and Suzuki-Miyaura coupling for aryl group introduction. Reaction optimization requires precise temperature control (e.g., 100–110°C for cyclization) and inert atmospheres (e.g., N₂) to prevent side reactions .

Q. How is the structural characterization of 3-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one typically performed in academic research?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra confirm substitution patterns and regiochemistry. For example, the deshielded proton adjacent to the carbonyl group (δ ~6.5–7.5 ppm) is diagnostic for pyridin-2(1H)-one derivatives .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., Br/F signatures).

- X-ray Crystallography : SHELXL ( ) is widely used for refining crystal structures. Critical parameters include high-resolution data (<1.0 Å) and correction for twinning in polar space groups .

Advanced Research Questions

Q. What strategies can be employed to enhance the solubility and metabolic stability of 3-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one derivatives?

- Methodological Answer :

- Reducing Polar Surface Area (tPSA) : Replace polar groups (e.g., cyano) with lipophilic substituents (e.g., trifluoromethyl) to lower tPSA, improving membrane permeability. shows that reducing tPSA from 99.3 Ų to 75.5 Ų decreased P-gp efflux (efflux ratio from 25.0 to 0.8) .

- N-Methylation : Introducing an N-methyl group reduces hydrogen-bonding capacity, enhancing metabolic stability while retaining potency (e.g., IC₅₀ ~0.75 μM for kinase inhibition) .

Q. How can researchers address contradictions in crystallographic data during the structural analysis of pyridin-2(1H)-one derivatives?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve data completeness.

- Refinement with SHELXL : Apply restraints for disordered regions and validate using R-free values. highlights SHELXL’s robustness for handling twinned data and pseudo-symmetry in small-molecule crystals .

Q. In the design of kinase inhibitors based on pyridin-2(1H)-one scaffolds, how does the substitution pattern at C-3 and C-4 influence inhibitory activity?

- Methodological Answer :

- C-3 Bromine : Enhances electrophilic reactivity, facilitating covalent binding to kinase active sites (e.g., BTK inhibitors).

- C-4 Fluorophenyl Group : Improves π-π stacking with hydrophobic pockets. demonstrates that rigidifying the pyridin-2(1H)-one core (e.g., tricyclic scaffolds) increases survivin-binding affinity (Kd ~1–10 μM) .

Q. What methodologies are effective in evaluating the enzyme inhibitory activity of pyridin-2(1H)-one derivatives against targets like DPP-4 or survivin?

- Methodological Answer :

- Biochemical Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Gly-Pro-AMC for DPP-4). reports DPP-4 inhibition via incretin stabilization .

- Molecular Dynamics (MD) Simulations : Study survivin dimerization interfaces ( ) using GROMACS or AMBER. Key parameters include binding free energy (ΔG) and hydrogen-bond occupancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.